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Compound of Interest |

(S)-2-(Benzyloxy)-3-
Compound Name:
hydroxypropanal
CAS No.: 129492-58-6
\ J

Technical Overview: The Chiral C3 Scaffold

(S)-2-(Benzyloxy)-3-hydroxypropanal, commonly known as (-)-2-O-benzyl-L-glyceraldehyde,
Is a pivotal chiral building block in the synthesis of complex natural products, including
carbohydrates, amino sugars, and polyols. Unlike its more common counterpart, 2,3-O-
isopropylideneglyceraldehyde (glyceraldehyde acetonide), this compound offers orthogonal
protection—Ileaving the primary alcohol (C3) free for selective functionalization while the
secondary alcohol (C2) is masked as a benzyl ether.

However, this utility comes with a significant analytical challenge: variability in reported optical
rotation values. This guide dissects the physicochemical behavior of the compound to provide a
validated benchmark for quality assessment.

Key Compound Identifiers

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b166032?utm_src=pdf-interest
https://www.benchchem.com/product/b166032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Property Specification
IUPAC Name (2S)-2-(Benzyloxy)-3-hydroxypropanal
Common Name (-)-2-O-Benzyl-L-glyceraldehyde
141666-89-5 (L-isomer specific) / 82320-56-1
CAS Number )
(Generic)
Molecular Formula C10H1203
Molecular Weight 180.20 g/mol

St hemist (S)-Configuration (derived from L-
ereochemistr
Y Glyceraldehyde/L-Serine)

The Optical Rotation Conundrum

Researchers often encounter discrepancies in the optical rotation of (S)-2-(Benzyloxy)-3-
hydroxypropanal, with values ranging from

to

in literature. This is not necessarily due to enantiomeric impurity but rather a dynamic chemical
equilibrium.

The Oligomerization Equilibrium

Unlike acetonide-protected glyceraldehydes, which are relatively rigid, 2-O-benzyl-
glyceraldehyde possesses a free hydroxyl group and an aldehyde. In concentrated forms or
upon standing, it undergoes reversible dimerization and oligomerization (hemiacetal formation).

e Freshly Distilled Oil: Exists primarily as the monomer.
e Aged Sample: Forms a viscous oil or waxy solid (dimers/oligomers).[1]

o Solution Behavior: In protic solvents (e.g., Ethanol), the oligomers slowly dissociate back to
the monomer until equilibrium is reached.

Validated Reference Value
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For quality control, equilibrium values are the only reliable metric.

Measurement Specific Rotation Concentration / St
Condition Solvent
Equilibrium
-33.2° ¢ =0.083, EtOH Benchmark Standard
(Recommended)
o Variable (typically _ _
Freshly Distilled Various Unreliable

higher magnitude)

Critical Insight: To verify optical purity, dissolve the sample in ethanol and allow it to stand at

room temperature for 6 days before measuring. This ensures the monomer-oligomer equilibrium

has stabilized [1].

Comparative Analysis: Selecting the Right Chiral

Synthon

When designing a synthesis, the choice between 2-O-Benzyl and other protected

glyceraldehydes dictates the strategy.

Table 1: Performance Comparison of C3-Synthons
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(S)-2,3-O-

(S)-2-OBn- _ (S)-Garner's
Feature Isopropylidene-
Glyceraldehyde Aldehyde
Glyceraldehyde
Free primary OH, Cyclic Acetal Oxazolidine (N-Boc,
Structure ] )
Benzyl on C2 (Acetonide) N,O-acetonide)
- Low (Oligomerizes Moderate ] S
Stability High (Stable solid/oil)

rapidly)

(Polymerizes if neat)

Orthogonality

Excellent (C3 OH
ready for

oxidation/coupling)

Poor (Both OH groups
tied up)

Good (Nand O
protected)

Racemization Risk

Moderate (Alpha-

proton acidic)

Moderate (Acid

sensitive)

Low (Rigid ring)

Primary Use

When C3
differentiation is

required early.[2]

General C3 source.

Amino acid synthesis.

[3]4]

Decision Logic for Researchers

e Choose 2-OBn-Glyceraldehyde if: You need to immediately functionalize the primary alcohol

(e.g., Wittig reaction on aldehyde followed by oxidation of C3-OH) or if you require benzyl

protection for late-stage hydrogenolysis.

e Avoid if: You need long-term storage of the starting material. It must be prepared fresh or

stored as a waxy oligomer.

Validated Synthetic Protocol

While synthesis from L-Serine is possible, it often suffers from racemization during the

diazotization/hydrolysis steps. The Periodate Cleavage of L-Threitol is the gold standard for

generating high-ee material.

Protocol: Periodate Cleavage of (+)-2-O-Benzyl-L-

Threitol
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Source: Adapted from Organic Syntheses [1].

Reagents:

(+)-2-O-Benzyl-L-threitol (Precursor)[1][5]

Sodium Metaperiodate (NalOa)

Phosphate Buffer (pH 7) or NaHCOs (for neutralization)

Dichloromethane (DCM)

Step-by-Step Workflow:

Preparation: Dissolve (+)-2-O-benzyl-L-threitol (1.0 eq) in water.

Cleavage: Add NalOa4 (1.0 eq) in portions over 40 minutes with vigorous stirring. Maintain
temperature at 20°C.

o Mechanism:[2][3][4][6][7][8] Oxidative cleavage of the C3-C4 vicinal diol.

Quenching: Stir for 2 hours. Adjust pH to 7.0 using solid K2COs.

o Note: Neutralization is critical to prevent acid-catalyzed racemization of the resulting
aldehyde.

Extraction: Extract with DCM (3x). Dry organic layer over MgSOa.

Concentration: Evaporate solvent at <30°C (bath temp).

o Caution: Higher temperatures promote racemization and decomposition.

Purification: Kugelrohr distillation (0.025 mm Hg, 160°C oven temp) yields the product as a
colorless oil.

Self-Validating Check

Visual: Product should be a clear oil initially. If it turns cloudy immediately, moisture is
present.
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» Polarimetry: Dissolve a small aliquot in EtOH. Measure immediately and again after 24h. A
shift in rotation confirms the identity (equilibration) and distinguishes it from non-equilibrating
impurities.

Visualizing the Science
Diagram 1: Synthesis & Stability Logic

This flowchart illustrates the production pathway and the critical equilibrium state affecting
analysis.

BlELnEY oSV Waxy Solid / Viscous Oil
(Oligomer/Dimer) In EtOH

Dissolution (Slow) _
B MR Equilibrium Measurement
In EtOH [a] = -33.2° (EtOH, 6 days)

(+)2-0-Benzyl-L-Threitol IR TN L Lo N A IR (S)-2-(Benzyloxy)-3-hydroxypropanal [ S
(Stable Precursor)

NalO4 Cleavage | Yields _ N EPR(ERPAYO Y BRIV [( s (o] LHEL
(Water, 20°C) (Monomer - Active Species)

Click to download full resolution via product page

Caption: Synthesis pathway from L-Threitol and the reversible monomer-oligomer equilibrium
that dictates analytical strategy.

Diagram 2: Comparative Decision Tree

Choosing the correct protecting group strategy.
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Start: Select C3 Chiral Synthon

Gs C3-OH differentiation required immediately’a

No (Protected C3)

: - . (S)-2-OBn-Glyceraldehyde
Gs acid stability requwed’a (Use Fresh/Equilibrate)

No (Acid Labile) \Yes (Rigid/Stable)

(S)-2,3-O-Isopropylidene (S)-Garner's Aldehyde
(Standard)

(Amino Acid Route)

Click to download full resolution via product page

Caption: Decision matrix for selecting between Benzyl, Acetonide, and Garner's aldehyde

based on synthetic needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Comparison Guide: Optical Rotation & Quality
Benchmarking of (S)-2-(Benzyloxy)-3-hydroxypropanal]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b166032#optical-rotation-values-for-s-2-
benzyloxy-3-hydroxypropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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